molecular formula C13H18O2 B1455205 Methyl 2,2-dimethyl-3-(O-tolyl)propanoate CAS No. 1363210-14-3

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Cat. No. B1455205
M. Wt: 206.28 g/mol
InChI Key: FAKRNIPBQGSRSP-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is an organic chemical compound primarily used in organic synthesis. It is also known as 2,2-Dimethyl-3-(p-tolyl)propanoic acid methyl ester or MDP. The compound contains a total of 33 atoms; 18 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate contains a total of 33 bonds; 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .

Scientific Research Applications

Enantiomeric Purity Analysis

A method for determining the enantiomeric purity of glycidyl esters and other related compounds involves derivatization followed by HPLC or GC analysis. This technique is crucial for assessing the quality and purity of substances in pharmaceutical and biological research, where enantiomeric excess values are critical for efficacy and safety (Geerlof et al., 1993).

Safety Assessment of Fragrance Ingredients

2,2-Dimethyl-3-methyl-3-butenyl propanoate has been evaluated for various toxicological endpoints including genotoxicity and reproductive toxicity. Such assessments are vital for determining the safe use of chemicals in consumer products (Api et al., 2020).

Ortho Functionalization in Organic Synthesis

Research on the ortho-functionalization of substituted toluenes has led to the development of methods for producing 3-(2'-tolyl)propanoic acid and its derivatives. These methods play a significant role in synthetic organic chemistry, enabling the creation of complex molecules for various applications (Cai et al., 2007).

Photolysis in Chemical Reactions

Studies on the photolysis of mercury dimethyl in the presence of hydrocarbons, including toluene, have provided insights into reaction mechanisms and kinetics. Such research aids in understanding fundamental chemical processes and the development of new reactions (Rebbert & Steacie, 1953).

Anticonvulsant and Antinociceptive Activity

Research into new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-propanoic or butanoic acids aims to discover potential anticonvulsant drugs. This research intersects pharmaceutical science and medicinal chemistry, highlighting the role of structural modification in drug discovery (Kamiński et al., 2016).

Novel Synthesis of β-Amino Acids

Stereocontrolled transformations of d- and l-glyceraldehyde into β-amino acids demonstrate advanced synthetic techniques in organic chemistry, contributing to the development of new pharmaceuticals and materials (Fernandez et al., 2006).

Corrosion Inhibition

The synthesis and evaluation of compounds for corrosion inhibition of steel in acidic environments represent an intersection of chemistry and materials science. Such studies are essential for developing safer and more effective corrosion inhibitors for industrial applications (Missoum et al., 2013).

properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRNIPBQGSRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213041
Record name Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

CAS RN

1363210-14-3
Record name Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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